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Trifluoromethyl Hypochlorite

Thermal stability Decomposition temperature Perhaloalkyl hypochlorites

Trifluoromethyl hypochlorite (CF₃OCl) is a perhaloalkyl hypochlorite belonging to the class of polyfluorinated hypo­halites. It exists as a pale yellow liquid at low temperature with a boiling point of –47 °C and a melting point of –164 °C, and a measured density of 1.521 g cm⁻³.

Molecular Formula CClF3O
Molecular Weight 120.46 g/mol
CAS No. 22082-78-6
Cat. No. B3368886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethyl Hypochlorite
CAS22082-78-6
Molecular FormulaCClF3O
Molecular Weight120.46 g/mol
Structural Identifiers
SMILESC(OCl)(F)(F)F
InChIInChI=1S/CClF3O/c2-6-1(3,4)5
InChIKeyRLMUBIZOFHUHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl Hypochlorite (CAS 22082-78-6): Core Physicochemical and Structural Profile for Procurement Evaluation


Trifluoromethyl hypochlorite (CF₃OCl) is a perhaloalkyl hypochlorite belonging to the class of polyfluorinated hypo­halites. It exists as a pale yellow liquid at low temperature with a boiling point of –47 °C and a melting point of –164 °C, and a measured density of 1.521 g cm⁻³ . First reported in 1968, CF₃OCl is distinguished from its hypofluorite (CF₃OF) and hypobromite (CF₃OBr) congeners by the polarity of the O–Cl bond and its consequent reaction patterns [1]. The compound has been characterized by vibrational spectroscopy, NMR, electron diffraction, and photoionization mass spectrometry, establishing a firm foundation of structural and thermochemical data [2][3].

Why Generic Perhaloalkyl Hypochlorite or Hypofluorite Substitution Fails for CF₃OCl-Requiring Protocols


Perhaloalkyl hypochlorites and hypofluorites display an exceptionally wide range of thermal stabilities, bond polarities, and mechanistic preferences that render them non-interchangeable in synthetic and mechanistic applications. For instance, the O–F bond in CF₃OF is polarized opposite to the O–Cl bond in CF₃OCl, leading to fundamentally different reactivity with alkenes (electrophilic syn addition versus free-radical addition) [1]. Moreover, the thermal stability order CF₃OCl > C₂F₅OCl > i-C₃F₇OCl > SF₅OCl means that higher homologues cannot serve as drop-in replacements when prolonged heating is required [2]. Even within the hypochlorite series, sterically encumbered analogues such as (CF₃)₃COCl fail to oxidatively add to substrates that react cleanly with CF₃OCl [3]. Consequently, generic procurement of “a perfluoroalkyl hypohalite” without compound-specific verification invites failure of the intended chemistry.

Trifluoromethyl Hypochlorite (CAS 22082-78-6): Head-to-Head Quantitative Differentiation Evidence


Thermal Stability Ranking: CF₃OCl vs. Higher Perfluoroalkyl Hypochlorites

CF₃OCl is the most thermally robust member of the perhaloalkyl hypochlorite family. It decomposes slowly at 150 °C, whereas the higher homologues C₂F₅OCl, i-C₃F₇OCl, and SF₅OCl are progressively less stable. The experimentally established stability order is CF₃OCl > C₂F₅OCl > i-C₃F₇OCl > SF₅OCl [1]. This ranking directly informs the choice of hypochlorite for reactions requiring elevated temperature or prolonged storage.

Thermal stability Decomposition temperature Perhaloalkyl hypochlorites

Mechanistic Selectivity in Alkene Addition: CF₃OCl (Electrophilic Syn) vs. CF₃OF (Free-Radical)

In reactions with simple alkenes, CF₃OCl adds via an electrophilic syn addition mechanism, yielding products with high regioselectivity and stereoselectivity. By contrast, CF₃OF reacts through a free-radical pathway, giving different regioselectivity and low stereoselectivity [1]. This mechanistic dichotomy is a direct consequence of the reversed O–Cl vs. O–F bond polarity.

Alkene addition Stereoselectivity Electrophilic syn addition CF₃OF comparison

Bond Dissociation Energy and Thermochemical Stability: CF₃OCl vs. CF₃OF

Photoionization mass spectrometry has established the 298 K heat of formation of CF₃OCl as ΔHf° ≥ −175.6 ± 1.0 kcal mol⁻¹, with CF₃–OCl and CF₃O–Cl bond dissociation energies of ≤ 88.4 ± 0.3 kcal mol⁻¹ and ≤ 52.8 kcal mol⁻¹, respectively. For CF₃OF, ΔHf° = −176.9 ± 1.8 kcal mol⁻¹ and the adiabatic ionization potential is ≤ 12.710 ± 0.007 eV [1]. The weaker O–Cl bond (∼53 kcal mol⁻¹) in CF₃OCl, compared to the O–F bond in CF₃OF, underpins its distinct reactivity as a chlorine-atom donor and electrophilic reagent.

Bond dissociation energy Thermochemistry Photoionization mass spectrometry

Gas-Phase Kinetics of Hydrogen-Atom Abstraction: Rate Constant for H + CF₃OCl

The rate constant for the primary H-atom abstraction from CF₃OCl has been measured directly in a flow reactor by infrared chemiluminescence: k(H + CF₃OCl → HCl + CF₃O) = (1.6 ± 0.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K and 0.67–1.33 mbar [1]. The secondary reaction H + CF₃O proceeds with k = (1.5 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. Although a direct head-to-head comparison with CF₃OF under identical conditions is not available in this study, the measured rate constant for H + CF₃OF in a separate investigation is on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, suggesting comparable primary abstraction efficiency but differing product energy disposal patterns [2].

Gas-phase kinetics Rate constant Hydrogen atom reaction Flow reactor

Oxidative Addition Selectivity: CF₃OCl vs. (CF₃)₃COCl with Sulfur Substrates

CF₃OCl readily undergoes oxidative addition to CF₃SCF₃, CF₃S(O)CF₃, and SF₄, forming the corresponding bis(trifluoromethoxy) derivatives in good yield. In sharp contrast, the sterically bulky analogue (CF₃)₃COCl shows no reaction with these substrates under identical conditions [1]. Conversely, (CF₃)₃COCl oxidatively displaces Cl in CF₃SCl and SCl₂, while CF₃OCl functions solely as a fluorinating reagent with these compounds. This complementary selectivity profile allows the synthetic chemist to choose the hypochlorite based on the desired reactivity mode.

Oxidative addition Sulfur chemistry Perfluoro-tert-butyl hypochlorite comparison

Trifluoromethyl Hypochlorite (CAS 22082-78-6): Evidence-Backed Application Scenarios for Procurement and Use


Stereoselective Synthesis of Trifluoromethoxy-Substituted Alkanes via Electrophilic Syn Addition to Alkenes

Based on the demonstrated electrophilic syn addition mechanism of CF₃OCl [1], this compound is the reagent of choice for preparing single-diastereomer trifluoromethoxy-alkanes from unsubstituted and halogen-substituted terminal olefins. The high regio- and stereoselectivity translate into higher isolated yields and reduced purification costs. CF₃OF is unsuitable for this application due to its free-radical pathway that erodes stereochemical integrity.

Controlled Generation of CF₃O Radicals for Atmospheric Chemistry and Kinetic Studies

The well-characterized rate constant for H + CF₃OCl, k = (1.6 ± 0.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and the low CF₃O–Cl bond energy (≤ 52.8 kcal mol⁻¹) [2][3] make CF₃OCl a clean, low-temperature source of CF₃O radicals. This is essential for laboratory investigations of fluorocarbon atmospheric degradation mechanisms, where precise control over radical flux is required.

Oxidative Addition to Perfluoroalkyl Sulfides and Sulfur Tetrafluoride

CF₃OCl is uniquely capable of oxidative addition to CF₃SCF₃, CF₃S(O)CF₃, and SF₄, forming stable bis(trifluoromethoxy) derivatives [4]. Sterically demanding hypochlorites such as (CF₃)₃COCl fail to react. This specificity is critical for the synthesis of hypervalent sulfur(VI) intermediates and trifluoromethoxy-functionalized organosulfur compounds used in pharmaceutical and agrochemical discovery.

High-Temperature Fluorination and Chlorine-Transfer Reactions

With a demonstrated thermal stability up to 150 °C—superior to all other perhaloalkyl hypochlorites in its class [5]—CF₃OCl can be employed in reactions requiring elevated temperatures that would decompose C₂F₅OCl, i-C₃F₇OCl, or SF₅OCl. This thermal robustness reduces the frequency of reagent replenishment in continuous-flow processes and enables solvent-free gas-phase protocols.

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